1-(2-Methylbenzyl)piperidine-4-carboxylic acid
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Overview
Description
“1-(2-Methylbenzyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)piperidine-4-carboxylic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxylic acid group and a 2-methylbenzyl group .Scientific Research Applications
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
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Pharmacological Applications : Piperidines are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
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Synthesis Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application .
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Double Decarboxylative Coupling Reactions : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
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Chiral Separation : An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-TBMP, an important intermediate for the anti-HCV drug Velpatasvir, was developed .
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Pharmacological Applications : Piperidines are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
-
Synthesis Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application .
-
Double Decarboxylative Coupling Reactions : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
-
Chiral Separation : An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-TBMP, an important intermediate for the anti-HCV drug Velpatasvir, was developed .
Future Directions
The future directions for research on “1-(2-Methylbenzyl)piperidine-4-carboxylic acid” and similar piperidine derivatives involve the development of fast and cost-effective methods for their synthesis. Additionally, there is interest in discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-4-2-3-5-13(11)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPNQYHURBUWEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407662 |
Source
|
Record name | 1-(2-methylbenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)piperidine-4-carboxylic acid | |
CAS RN |
897094-25-6 |
Source
|
Record name | 1-(2-methylbenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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